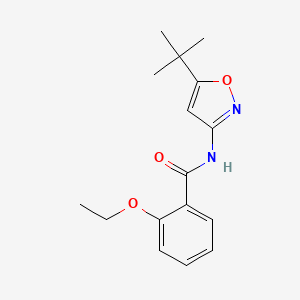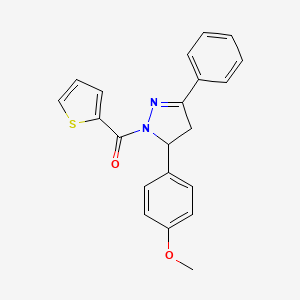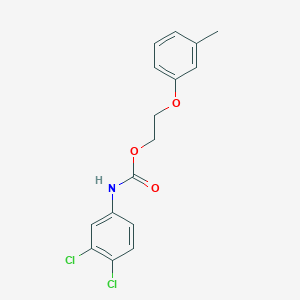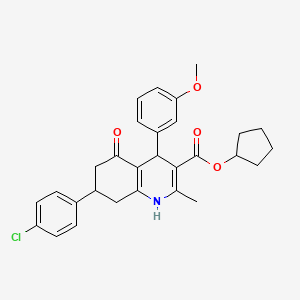
N-(5-tert-butyl-3-isoxazolyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2-ethoxybenzamide, commonly known as TBE-31, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBE-31 belongs to the class of isoxazole-based compounds, which have been shown to possess various biological activities such as anticancer, anti-inflammatory, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
TBE-31 has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. TBE-31 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, TBE-31 has been shown to possess antiviral activity against the influenza virus.
Wirkmechanismus
The mechanism of action of TBE-31 is not fully understood. However, studies have suggested that TBE-31 exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. TBE-31 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In terms of anti-inflammatory activity, TBE-31 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune responses. TBE-31 has also been shown to inhibit the replication of the influenza virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
TBE-31 has been shown to possess various biochemical and physiological effects. In terms of anticancer activity, TBE-31 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. TBE-31 has also been shown to inhibit tumor growth in animal models. In terms of anti-inflammatory activity, TBE-31 has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, TBE-31 has been shown to reduce viral load in animal models of influenza infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TBE-31 in lab experiments is its broad-spectrum anticancer activity. TBE-31 has been shown to be effective against various types of cancer cells, which makes it a promising candidate for the development of anticancer drugs. Additionally, TBE-31 has been shown to possess anti-inflammatory and antiviral activity, which makes it a versatile compound for the study of various diseases. However, one of the limitations of using TBE-31 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TBE-31. One of the future directions is the development of TBE-31-based anticancer drugs. TBE-31 has shown promising anticancer activity in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of TBE-31 in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the study of TBE-31 in viral infections such as COVID-19 and influenza could lead to the development of new antiviral drugs. Finally, the development of TBE-31 analogs with improved solubility and bioavailability could lead to the development of more effective drugs.
Synthesemethoden
The synthesis of TBE-31 involves a multi-step process, which includes the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with tert-butylhydroxylamine to form N-tert-butyl-2-ethoxybenzamide. The final step involves the reaction of N-tert-butyl-2-ethoxybenzamide with hydroxylamine-O-sulfonic acid to form TBE-31.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-20-12-9-7-6-8-11(12)15(19)17-14-10-13(21-18-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKUWCPDUHINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-ethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5153355.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B5153361.png)
